4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)-N-(3-chlorophenyl)piperazine-1-carboxamide

Medicinal Chemistry Structure-Activity Relationship Kinase/GPCR Probe Design

4-(6-(1H-Pyrrol-1-yl)pyrimidin-4-yl)-N-(3-chlorophenyl)piperazine-1-carboxamide (CAS 1421455-55-1) is a synthetic small-molecule belonging to the piperazine-1-carboxamide class, characterized by a 4-(pyrrol-1-yl)pyrimidine core linked via a piperazine bridge to a 3‑chlorophenyl urea moiety. Its molecular formula is C19H19ClN6O with a molecular weight of 382.85 g/mol.

Molecular Formula C19H19ClN6O
Molecular Weight 382.85
CAS No. 1421455-55-1
Cat. No. B2961713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)-N-(3-chlorophenyl)piperazine-1-carboxamide
CAS1421455-55-1
Molecular FormulaC19H19ClN6O
Molecular Weight382.85
Structural Identifiers
SMILESC1CN(CCN1C2=NC=NC(=C2)N3C=CC=C3)C(=O)NC4=CC(=CC=C4)Cl
InChIInChI=1S/C19H19ClN6O/c20-15-4-3-5-16(12-15)23-19(27)26-10-8-25(9-11-26)18-13-17(21-14-22-18)24-6-1-2-7-24/h1-7,12-14H,8-11H2,(H,23,27)
InChIKeyKDCVOZJEIKPWCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(6-(1H-Pyrrol-1-yl)pyrimidin-4-yl)-N-(3-chlorophenyl)piperazine-1-carboxamide (CAS 1421455-55-1): Chemical Identity and Compound Class


4-(6-(1H-Pyrrol-1-yl)pyrimidin-4-yl)-N-(3-chlorophenyl)piperazine-1-carboxamide (CAS 1421455-55-1) is a synthetic small-molecule belonging to the piperazine-1-carboxamide class, characterized by a 4-(pyrrol-1-yl)pyrimidine core linked via a piperazine bridge to a 3‑chlorophenyl urea moiety [1]. Its molecular formula is C19H19ClN6O with a molecular weight of 382.85 g/mol . This compound is not an approved drug; it is primarily offered as a research chemical by multiple vendors for exploratory pharmacology and medicinal chemistry studies .

Why 3-Chlorophenyl Substitution on the Piperazine-Urea Scaffold Cannot Be Assumed Interchangeable


Compounds within the 4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide series differ by subtle modifications at the pyrimidine 2‑position (H vs. CH3) and the N‑phenyl substituent (e.g., 3‑Cl, 2‑Cl, 2,4‑diCH3, 3,5‑diF, naphthyl) [1]. In closely related chemotypes, such changes are known to drastically alter target affinity, selectivity, and functional activity; for example, a 2‑methyl group on the pyrimidine ring can change the conformation and electronic environment of the core, while a 3‑chloro versus 2‑chloro or 2,4‑dimethyl substitution on the phenyl ring can modulate hydrogen‑bonding and hydrophobic interactions with target proteins [2]. Generic substitution among these analogs without quantitative head‑to‑head data therefore risks selecting a compound with entirely different potency and selectivity profiles, potentially invalidating experimental results or procurement decisions.

Quantitative Differentiation Evidence for 4-(6-(1H-Pyrrol-1-yl)pyrimidin-4-yl)-N-(3-chlorophenyl)piperazine-1-carboxamide


Structural Differentiation: Absence of 2-Methyl Group on the Pyrimidine Core

The target compound lacks a methyl substituent at the pyrimidine 2‑position, distinguishing it from several close analogs such as N-(2-chlorophenyl)-4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide (CAS 1396859-44-1) and N-(5-chloro-2-methoxyphenyl)-4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide (CAS 1421521-92-7) . Direct quantitative binding or functional data for this specific structural difference are not publicly available; the differentiation is based on well‑established medicinal chemistry principles where the 2‑position of pyrimidine is a critical vector for target engagement [1].

Medicinal Chemistry Structure-Activity Relationship Kinase/GPCR Probe Design

Phenyl Ring Substitution Pattern: 3‑Chloro versus 2,4‑Dimethyl and 3,5‑Difluoro Analogs

The target compound contains a 3‑chlorophenyl group on the urea nitrogen, whereas closely related analogs bearing the same pyrimidine‑pyrrole core feature 2,4‑dimethylphenyl (CAS 1421516-11-1) or 3,5‑difluorophenyl (no CAS identified in public records) substitutions ). No quantitative head‑to‑head potency, selectivity, or ADME data are available for any of these compounds; the differentiation is inferred from general SAR knowledge that halogen position and methyl substitution on the terminal phenyl ring can profoundly influence target affinity and pharmacokinetic properties [1].

Medicinal Chemistry Selectivity Profiling SAR

Potential GIRK2 Channel Modulatory Activity: Class-Level Association

A structurally related analog, 4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)-N-(2,4-dimethylphenyl)piperazine-1-carboxamide (CAS 1421516-11-1), was evaluated in a high‑throughput screen for G protein‑gated inwardly rectifying potassium channel 2 (GIRK2) activators and is listed in the Vanderbilt HTS GIRK2 dataset . While the exact potency value for the 2,4‑dimethylphenyl analog was not retrievable, the presence of the assay record indicates that this chemotype can engage GIRK2. The target 3‑chlorophenyl compound has not been tested in the same assay, but its structural similarity suggests it may also interact with GIRK2, potentially with differential activity conferred by the 3‑chloro substitution. No direct comparative data exist.

Ion Channel Pharmacology GIRK2 High-Throughput Screening

Recommended Application Scenarios for 4-(6-(1H-Pyrrol-1-yl)pyrimidin-4-yl)-N-(3-chlorophenyl)piperazine-1-carboxamide Based on Available Evidence


Serotonin Receptor Modulator Probe Development

The compound falls within the structural scope of a US patent (20070032481) claiming pyrimidine‑based serotonin receptor modulators [1]. It can serve as a starting point for medicinal chemistry optimization of 5‑HT receptor ligands, particularly where the 3‑chlorophenyl substitution is hypothesized to confer distinct selectivity over other piperazine‑urea derivatives that feature 2,4‑dimethylphenyl or 3,5‑difluorophenyl replacements.

GIRK2 Channel Activator Screening Library Expansion

Given that a close structural analog (CAS 1421516-11-1) has been tested in a GIRK2 activator screen , this compound is a rational addition to focused libraries designed to explore SAR around the phenyl ring of the piperazine‑carboxamide series. Researchers may use it to probe the influence of a 3‑chloro substituent on channel activation efficacy.

Chemical Biology Tool for Kinase/GPCR Panel Profiling

The pyrimidine‑pyrrole‑piperazine scaffold is a privileged structure known to interact with multiple kinase and GPCR targets [2]. This specific compound, with its 3‑chlorophenyl urea tail, can be employed in broad‑panel selectivity screens to deconvolute target engagement and identify off‑target liabilities relative to commercially available analogs.

Negative Control or Counter‑Screen for 2‑Methyl Pyrimidine Analogs

The absence of a 2‑methyl group on the pyrimidine ring differentiates it from numerous analogs in the series (e.g., CAS 1396859-44-1, CAS 1421521-92-7) . It can be deployed as a matched negative control in assays where the 2‑methyl substitution is critical for activity, helping to establish SAR directly.

Quote Request

Request a Quote for 4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)-N-(3-chlorophenyl)piperazine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.